N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with an appropriate alkylating agent to introduce the methyl and propyl groups. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole ring, facilitating the nucleophilic substitution reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethylpyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide
- N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine
- N-[(1-ethylpyrazol-4-yl)methyl]-4-phenyl-1,2,4-triazol-3-amine
Uniqueness
N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H22ClN5 |
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Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-6-18-10-13(11(3)16-18)14-7-12-8-15-17(5-2)9-12;/h8-10,14H,4-7H2,1-3H3;1H |
InChI Key |
BXLAHIKBXGPLLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CN(N=C2)CC.Cl |
Origin of Product |
United States |
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